1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one
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Overview
Description
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one is a complex organic compound that features a unique structure combining a pyridinone ring with an oxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a pyridinone derivative through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial and may involve techniques such as recrystallization, chromatography, or distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce various reduced heterocycles.
Scientific Research Applications
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one: shares structural similarities with other oxadiazole and pyridinone derivatives.
2-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-3(1H)-one: A positional isomer with different biological activities.
1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}quinolin-2(1H)-one: A compound with a quinoline ring instead of pyridinone, showing varied pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-5-4-8-12-9(16-13-8)7-14-6-2-1-3-10(14)15/h1-3,6H,4-5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYUSJWADSIFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NC(=NO2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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